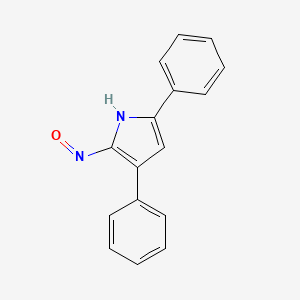
(Methylperoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: (Methylperoxy)benzene can be synthesized through the reaction of benzene with methyl hydroperoxide in the presence of a catalyst. The typical reaction conditions involve:
Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride.
Temperature: The reaction is usually carried out at moderate temperatures ranging from 25°C to 50°C.
Solvent: Common solvents include dichloromethane or chloroform to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat management. The process typically includes:
Feedstock Preparation: Purification of benzene and methyl hydroperoxide.
Reaction: Continuous addition of reactants into a reactor with controlled temperature and catalyst concentration.
Separation and Purification: The product is separated from the reaction mixture using distillation or extraction techniques, followed by purification to achieve the desired purity.
化学反応の分析
Types of Reactions: (Methylperoxy)benzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoic acid and other oxidation products.
Reduction: Reduction reactions can convert it to benzene and methanol.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH(_4)).
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation Products: Benzoic acid, benzaldehyde.
Reduction Products: Benzene, methanol.
Substitution Products: Halogenated benzene derivatives, nitrobenzene.
科学的研究の応用
(Methylperoxy)benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: Its reactivity makes it useful in studying oxidative stress and the effects of peroxides on biological systems.
Industrial Applications: It is employed in polymerization reactions and as an initiator in the production of certain plastics and resins.
作用機序
The mechanism by which (methylperoxy)benzene exerts its effects involves the generation of reactive oxygen species (ROS). These ROS can initiate radical chain reactions, leading to the formation of new chemical bonds or the cleavage of existing ones. The molecular targets include:
DNA and Proteins: ROS can cause oxidative damage to DNA and proteins, leading to mutations or functional alterations.
Cell Membranes: Lipid peroxidation can occur, affecting membrane integrity and function.
類似化合物との比較
Benzoyl Peroxide: Another peroxide compound with similar oxidative properties but different applications, primarily in acne treatment.
Cumene Hydroperoxide: Used in the production of phenol and acetone, with a similar peroxide functional group.
Uniqueness: (Methylperoxy)benzene is unique due to its specific reactivity profile and the ability to undergo a wide range of chemical reactions. Its methylperoxy group provides distinct oxidative capabilities compared to other peroxides, making it valuable in both research and industrial contexts.
特性
CAS番号 |
148600-12-8 |
|---|---|
分子式 |
C7H8O2 |
分子量 |
124.14 g/mol |
IUPAC名 |
methylperoxybenzene |
InChI |
InChI=1S/C7H8O2/c1-8-9-7-5-3-2-4-6-7/h2-6H,1H3 |
InChIキー |
NLVRJWHXLBQZAU-UHFFFAOYSA-N |
正規SMILES |
COOC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1,1'-(Propane-2,2-diyl)bis{4-[(1,2-dichloroethenyl)oxy]benzene}](/img/structure/B14278716.png)




![5,6,7,8-Tetramethylidene-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14278753.png)
![2-Phenylpyrazolo[1,5-A]quinoxalin-4-amine](/img/structure/B14278758.png)

![2-Phenyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole](/img/structure/B14278770.png)
